molecular formula C7H8F2N2O2S B1331387 {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-28-9

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Cat. No.: B1331387
CAS No.: 4837-28-9
M. Wt: 222.21 g/mol
InChI Key: XOJLKMODSWOANU-UHFFFAOYSA-N
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Description

“{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” is a chemical compound . It is related to “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”, which has the empirical formula C9H8F2O4S and a molecular weight of 250.22 .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its related compound “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”. The latter has a SMILES string representation of “OC(CC1=CC=C(S(=O)(C(F)F)=O)C=C1)=O” and an InChI representation of "1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Cheng (2004) discussed the synthesis of a similar compound, 4-(2-N,N-dimethylamino-ethyl)sulfonyl-phenyl hydrazine, highlighting the use of tin chloride as a catalyst to improve yield in reduction processes and confirming the structure with various spectral techniques (Cheng, 2004).

  • Reactivity Studies : Research by Tiecco et al. (1997) on 4-pentenyl hydrazines, a related group of compounds, studied their reactivity with phenylselenenyl sulfate, yielding phenylseleno-substituted hexahydropyridazine or pyrrolidinamine derivatives (Tiecco et al., 1997).

Biomedical Research

  • Antimicrobial Applications : A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to 4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, which were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

  • Potential Anticancer Applications : Mohamed et al. (2022) conducted a study on benzene sulfonamide derivatives, which are structurally similar to 4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, demonstrating potent anticancer effects against breast carcinoma cell lines (Mohamed et al., 2022).

Material Science and Industrial Applications

  • Graphene Modification : Wang et al. (2015) utilized a derivative, phenylhydrazine-4-sulfonic acid, in the reduction of graphene oxide, leading to hydrophilic graphene with broad pH stability and antioxidant activity (Wang et al., 2015).

  • Polyimide Synthesis : Mehdipour-Ataei et al. (2004) researched the synthesis of novel polyimides using a related diamine, demonstrating their potential in advanced polymer technologies (Mehdipour-Ataei et al., 2004).

Environmental and Biological Sensing

  • Detection of Hydrazine : Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine, a compound related to hydrazine derivatives, demonstrating potential in environmental and biological monitoring (Zhu et al., 2019).

Properties

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJLKMODSWOANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297241
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-28-9
Record name NSC114906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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